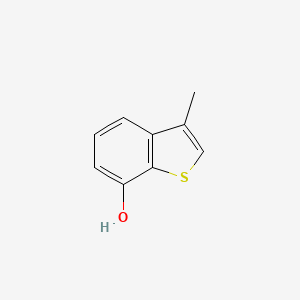

3-Methyl-1-benzothiophen-7-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3808-40-0 |

|---|---|

Molecular Formula |

C9H8OS |

Molecular Weight |

164.23 g/mol |

IUPAC Name |

3-methyl-1-benzothiophen-7-ol |

InChI |

InChI=1S/C9H8OS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3 |

InChI Key |

CCOSNPSCMBHESX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1 Benzothiophen 7 Ol and Its Derivatives

Direct Synthesis Approaches to the Benzothiophene (B83047) Scaffold

Direct synthesis methods provide efficient pathways to the benzothiophene ring system from acyclic precursors. researchgate.net These strategies often involve cyclization reactions that form the fused thiophene (B33073) ring onto a benzene (B151609) core.

A variety of cyclization techniques have been developed for the synthesis of benzothiophenes. nih.gov One notable method involves the heterocyclization of 1-(2-mercaptophenyl)-2-yn-1-ols. slideshare.netacs.org These starting materials can be readily prepared through the alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. acs.org

Other approaches include:

The use of arylmercapto acetals, which can be cyclized in the gas phase with a ZnCl2-impregnated montmorillonite (B579905) catalyst or in boiling toluene (B28343) with Amberlyst A-15. chemicalbook.com

The cyclization of arylthioacetic acid, derived from thiophenol and chloroacetic acid, to form 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated. chemicalbook.com

Oxidative cyclization of 2-mercaptocinnamic acid using reagents like potassium ferricyanide (B76249) or iodine. chemicalbook.com

Electrophilic cyclization of o-alkynyl thioanisoles using a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic thiomethyl source. nih.gov

A base-promoted method offers a metal-free alternative, proceeding through a propargyl-allenyl rearrangement followed by cyclization and allyl migration. beilstein-journals.org Additionally, a unique cyclization of arylketene dithioacetal monoxide using trifluoromethanesulfonic anhydride (B1165640) has been reported to yield a 2-methylthiobenzothiophene derivative. rsc.org

Transition metal catalysis offers powerful and versatile tools for the synthesis of benzothiophenes, enabling reactions that are often difficult to achieve through other means. nih.govresearchgate.netbenthamdirect.com These methods frequently involve the formation of carbon-sulfur or carbon-carbon bonds to construct the thiophene ring.

Palladium catalysts are widely used in C-H functionalization reactions to form benzothiophenes. rsc.org Palladium-catalyzed C-H arylation of electron-rich heteroarenes with aryl halides provides a direct method for introducing aryl groups. organic-chemistry.org Specifically, the direct arylation of benzothiophenes at the C3-position has been achieved using arylboronic acids as coupling partners. thieme-connect.com A phosphine-free palladium-catalyzed C-H arylation of benzothiophenes with aryl MIDA boronates has also been developed, leading to β-arylbenzothiophenes with high regioselectivity. thieme-connect.comcornell.edu

Furthermore, palladium iodide (PdI2) can catalyze the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to produce (E)-2-(1-alkenyl)benzothiophenes. acs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Benzothiophene Synthesis

| Catalyst/Reagents | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)2, LiO-t-Bu | Benzothiophene, Aryl Bromide | 2-Arylbenzothiophene | - | organic-chemistry.org |

| PdI2, KI | 1-(2-mercaptophenyl)-2-yn-1-ol | (E)-2-(1-alkenyl)benzothiophene | 55-82% | acs.org |

| Pd(II) complex, Ag2O, Benzoquinone, Cs(tfa) | Benzothiophene, Phenyl MIDA boronate | β-Arylbenzothiophene | Moderate to Excellent | thieme-connect.comthieme-connect.com |

| Pd(OAc)2 | Benzophosphole, Aryl Iodide/Bromide | Arylated Benzophosphole | - | rsc.org |

Copper catalysis is effective for forming carbon-sulfur bonds in the synthesis of benzothiophenes. nih.gov A notable example is the copper-catalyzed double thiolation annulation of 1,4-dihalides with sulfides to produce 2-trifluoromethyl benzothiophenes. acs.org In the presence of copper(I) iodide (CuI), various 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes react with sodium sulfide (B99878) (Na2S) to give the corresponding benzothiophenes in moderate to good yields. nih.govacs.org

Additionally, a copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, in the presence of TMEDA, yields various 2-substituted benzo[b]thiophenes. organic-chemistry.org

Table 2: Copper-Catalyzed Synthesis of Benzothiophene Derivatives

| Catalyst/Reagents | Starting Material | Product | Yield | Reference |

|---|---|---|---|---|

| CuI | 2-halo-1-(2-haloaryl)-3,3,3-trifluoropropylene, Na2S | 2-Trifluoromethyl benzothiophene | Moderate to Good | nih.govacs.org |

| CuI, TMEDA | 2-Bromo alkynylbenzene, Na2S | 2-Substituted benzo[b]thiophene | Good | organic-chemistry.org |

Iridium catalysts facilitate the synthesis of benzothiophenes through hydrogen transfer reactions. organic-chemistry.orgacs.orgscilit.com An iridium-catalyzed process using [IrCp*Cl2]2 as the catalyst and p-benzoquinone as a co-oxidant allows for the synthesis of various substituted benzothiophenes from benzylic alcohols. organic-chemistry.orgacs.org This method offers an efficient and chemoselective route to these heterocyclic compounds. organic-chemistry.org The reaction typically proceeds at elevated temperatures in a solvent like 1,4-dioxane (B91453) with a base such as cesium carbonate. organic-chemistry.org

Radical reactions provide an alternative route to benzothiophenes. acs.org A radical-promoted substitutive heterocyclodehydration process can selectively produce 2-alkoxymethylbenzothiophenes. researchgate.net This is achieved by reacting 1-(2-mercaptophenyl)-2-yn-1-ols with an alkyl or aryl substituent on the triple bond in an alcoholic medium at 80–100 °C, using a radical initiator like AIBN. acs.org This method yields the desired products in fair to excellent yields. researchgate.net

Another approach involves the photoredox-catalyzed cascade radical annulation of aryl sulfides. nih.gov

Electrochemical Synthesis Protocols

Electrochemical synthesis has emerged as a powerful and green alternative for constructing benzothiophene derivatives, often avoiding harsh reagents and reaction conditions. rsc.orgxmu.edu.cn These methods utilize electricity to drive reactions, offering high efficiency and unique reactivity.

A notable electrochemical approach involves a paired electrolysis system for the synthesis of 2-aryl-substituted benzothiophenes. xmu.edu.cnxmu.edu.cn In this method, an undivided electrochemical cell is used where 2-methylthiobenzendiazonium salts are reduced at the cathode to generate aryl radicals. xmu.edu.cnxmu.edu.cn These radicals then react with various alkynes in an intramolecular cyclization cascade to yield the desired benzothiophene derivatives. xmu.edu.cn Optimization of this protocol has shown that using a graphite (B72142) felt anode, a nickel plate cathode, and a constant current in a solvent like DMSO provides high yields of the target compounds. xmu.edu.cnxmu.edu.cn

Another innovative electrochemical strategy enables the synthesis of benzothiophene-1,1-dioxides from sulfonhydrazides and internal alkynes. rsc.org This reaction proceeds at room temperature under constant current electrolysis in an undivided cell. rsc.org The proposed mechanism involves an initial selective ipso-addition that forms a strained quaternary spirocyclic intermediate, which then undergoes a sulfur-migration process to yield the final product. rsc.org This protocol is distinguished by its avoidance of transition metal catalysts and stoichiometric oxidants. rsc.org The intramolecular electrochemical reductive cyclization of ortho-haloaryl allyl thioethers, catalyzed by Nickel(II) complexes, also provides an effective route to dihydro-benzo[b]thiophene derivatives. tandfonline.com

| Starting Materials | Catalyst/Electrolyte | Key Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methylthiobenzendiazonium salt + Alkyne | n-Bu₄NBF₄ | Graphite anode, Ni cathode, 4 mA·cm⁻², DMSO | 2-Aryl-benzothiophene | up to 89% | xmu.edu.cn |

| Sulfonhydrazide + Internal Alkyne | Et₄NPF₆ | Graphite felt anode, 5.0 mA, HFIP/CH₃NO₂ | Benzothiophene-1,1-dioxide | up to 91% | rsc.org |

| ortho-Haloaryl allyl thioether | Ni(II)-cyclam / TEAP | Mg anode, Carbon fibre cathode, MeCN | Dihydro-benzo[b]thiophene | 59-64% | tandfonline.com |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for accelerating the synthesis of heterocyclic compounds, including benzothiophene derivatives. The efficient heating provided by microwave irradiation dramatically reduces reaction times from hours to minutes and frequently leads to higher product yields and purity compared to conventional heating methods. rsc.orgrsc.org

A prominent application of this technology is the rapid synthesis of 3-aminobenzo[b]thiophenes. rsc.orgnih.gov This is achieved by irradiating a mixture of 2-halobenzonitriles and methyl thioglycolate with a base like triethylamine (B128534) in a high-boiling solvent such as DMSO. rsc.orgrsc.org The reaction, which typically requires many hours under conventional heating, can be completed in minutes at 130 °C under microwave conditions, affording yields between 58% and 96%. rsc.orgnih.gov This method has been successfully applied to the synthesis of core scaffolds for important kinase inhibitors. rsc.orgnih.gov

Microwave assistance has also been employed in the liquid-phase combinatorial synthesis of more complex systems like benzimidazolo benzothiophenes, demonstrating its versatility. researchgate.net The synthesis of benzothiophene-fused pyrrole (B145914) derivatives has also been achieved via a microwave-assisted cycloaddition and a metal-free Pummerer-type deoxygenation pathway. rsc.org

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Halobenzonitrile + Methyl thioglycolate → 3-Aminobenzo[b]thiophene | Conventional | Hours | Variable | rsc.org |

| Microwave (130 °C) | ~15 min | 58-96% | rsc.orgnih.gov | |

| N-Acylated amino acid + Benzo[b]thiophene 1,1-dioxide → Benzothiophene-fused pyrrole | Conventional | Not specified | Lower | rsc.org |

| Microwave (125 °C) | 1.5 h | Moderate | rsc.org |

Precursor-Based Synthesis and Functionalization Strategies

The construction of the benzothiophene core often relies on the careful selection of precursors that can be induced to cyclize, forming the thiophene ring fused to the benzene ring. These strategies allow for the introduction of specific functional groups at desired positions.

Utilization of o-Halovinylbenzenes with Sulfur Sources

A highly efficient, transition-metal-free method for synthesizing 2-substituted benzo[b]thiophenes involves the reaction of readily available o-halovinylbenzenes with a simple sulfur source like potassium sulfide (K₂S). organic-chemistry.orgresearchgate.net This approach is notable for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

The reaction is typically performed in a polar aprotic solvent such as DMF at an elevated temperature (e.g., 140 °C) under an inert atmosphere. organic-chemistry.org The proposed mechanism proceeds through a sequence of a direct SₙAr-type reaction, intramolecular cyclization, and a final dehydrogenation step to form the aromatic benzothiophene ring. organic-chemistry.org The reactivity of the halogen on the vinylbenzene precursor follows the order F > Cl > Br > I, with fluoro-substituted substrates giving the highest yields. organic-chemistry.org The reaction is enhanced by electron-deficient groups on the benzene ring, while electron-rich groups tend to hinder it. organic-chemistry.org

| Substrate (o-Halovinylbenzene) | Sulfur Source | Key Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2-((E)-2-phenylvinyl)benzene | K₂S | DMF, 140 °C | 2-Phenylbenzo[b]thiophene | 92% | organic-chemistry.org |

| 1-Chloro-2-((E)-2-phenylvinyl)benzene | K₂S | DMF, 140 °C | 2-Phenylbenzo[b]thiophene | 75% | organic-chemistry.org |

| 1-Fluoro-4-nitro-2-((E)-2-phenylvinyl)benzene | K₂S | DMF, 140 °C | 5-Nitro-2-phenylbenzo[b]thiophene | 95% | organic-chemistry.org |

| 1-((E)-2-(2-Fluorophenyl)vinyl)-4-methoxybenzene | K₂S | DMF, 140 °C | 2-(4-Methoxyphenyl)benzo[b]thiophene | 85% | organic-chemistry.org |

Aryne Reactions with Alkynyl Sulfides

A versatile and powerful one-step method for the synthesis of 3-substituted benzothiophenes utilizes the reaction of aryne intermediates with alkynyl sulfides. rsc.orgrsc.org This approach is valued for its broad substrate scope and excellent functional group tolerance, allowing for the creation of complex benzothiophene derivatives that are difficult to access via other methods. chemistryviews.org

The reaction begins with an o-silylaryl triflate, which serves as an aryne precursor. chemistryviews.org In the presence of a fluoride (B91410) source like cesium fluoride (CsF) in a solvent such as acetonitrile, the precursor eliminates trimethylsilyl (B98337) fluoride to generate a highly reactive aryne intermediate in situ. rsc.orgchemistryviews.org This intermediate is then trapped by an alkynyl sulfide. The reaction proceeds through a nucleophilic addition of the sulfur atom to the aryne, followed by an intramolecular cyclization, protonation, and dealkylation (e.g., de-ethylation) to afford the 3-substituted benzothiophene product. rsc.orgchemistryviews.org This method can be used to synthesize a wide array of benzothiophenes with various substituents at the C3 position. researchgate.net

| Aryne Precursor | Alkynyl Sulfide | Key Conditions | Product (3-Substituted Benzothiophene) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-6-(trimethylsilyl)phenyl triflate | Ethyl p-tolylethynyl sulfide | CsF, MeCN, 80 °C | 4-Chloro-3-(p-tolyl)benzo[b]thiophene | 88% | rsc.org |

| 2-Chloro-6-(trimethylsilyl)phenyl triflate | Ethyl phenylethynyl sulfide | CsF, MeCN, 80 °C | 4-Chloro-3-phenylbenzo[b]thiophene | 85% | researchgate.net |

| (Trimethylsilyl)phenyl triflate | Ethyl (4-methoxyphenyl)ethynyl sulfide | CsF, MeCN, 80 °C | 3-(4-Methoxyphenyl)benzo[b]thiophene | 78% | researchgate.net |

| (Trimethylsilyl)phenyl triflate | Ethyl hex-1-yn-1-yl sulfide | CsF, MeCN, 80 °C | 3-Butylbenzo[b]thiophene | 85% | researchgate.net |

Multi-component Reaction Approaches for Benzothiophene Systems

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comfrontiersin.org This strategy is prized for its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. rsc.org

Several MCR strategies have been developed for the synthesis of thiophene and benzothiophene systems. One sophisticated approach involves a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation. nih.gov This is a one-pot, two-step process that begins with the base-mediated condensation of a substituted arylacetonitrile (or related active methylene (B1212753) compound) with a (het)aryl dithioate. nih.gov The resulting in situ generated enethiolate salt is then subjected to a palladium-catalyzed cyclization to form the multisubstituted benzothiophene. nih.gov This method is compatible with a diverse range of substituents on all parts of the scaffold. nih.gov

Other MCRs have been developed for the broader thiophene class, which can be adapted for benzofused systems. For example, a rhodium-catalyzed three-component reaction of alkynes, elemental sulfur, and phenylboronic acid has been shown to produce substituted thiophenes and benzo[b]thiophenes. tandfonline.com

Regioselective Synthesis of Substituted Benzothiophene Analogues

Controlling the position of functional groups on the benzothiophene ring is crucial for tuning the properties of the final molecule. The C2 and C3 positions of the thiophene ring exhibit different reactivities, and achieving regioselectivity can be challenging. nih.govresearchgate.net

A highly effective, metal-free strategy for the regioselective C3-functionalization of benzothiophenes employs benzothiophene S-oxides as novel precursors. nih.govresearchgate.net The reaction proceeds via an "interrupted Pummerer reaction." nih.gov Activation of the S-oxide with an anhydride generates a reactive intermediate that is captured by a nucleophile (such as a phenol (B47542) or a silyl (B83357) enol ether). This is followed by a rsc.orgrsc.org-sigmatropic rearrangement that selectively delivers the new substituent to the C3 position, affording C3-arylated and -alkylated benzothiophenes with complete regioselectivity. nih.govscispace.com

Another powerful strategy for achieving regioselectivity involves directed ortho-lithiation combined with electrophilic cyclization. researchgate.net For instance, the synthesis of 2,3,7-regioselectively functionalized benzo[b]thiophenes can be achieved starting from N,N-diethyl O-3-halophenylcarbamates. researchgate.net An initial ortho-lithiation reaction directs subsequent functionalization, and an electrophilic cyclization step constructs the thiophene ring, allowing for precise control over the substitution pattern. researchgate.net

Furthermore, palladium-catalyzed oxidative C-H functionalization provides a route to multisubstituted benzothiophenes with good regiocontrol, as seen in the MCR approach. nih.gov Photocatalytic radical annulation processes using o-methylthio-arenediazonium salts and alkynes also yield substituted benzothiophenes with high regioselectivity. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1 Benzothiophen 7 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 3-Methyl-1-benzothiophen-7-OL, both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the methyl group, the hydroxyl group, and the aromatic protons on the benzothiophene (B83047) ring system.

Methyl Protons (-CH₃): A singlet would be anticipated for the methyl protons at the C3 position, typically appearing in the upfield region of the spectrum.

Aromatic Protons: The protons on the benzene (B151609) and thiophene (B33073) rings would produce a complex pattern of signals in the aromatic region (typically δ 6.5-8.0 ppm). The precise chemical shifts and coupling constants (J-values) would depend on their positions relative to the sulfur atom, the hydroxyl group, and the methyl group. mdpi.com The coupling between adjacent protons would lead to doublet, triplet, or multiplet splitting patterns, allowing for the determination of their relative positions on the ring structure. mdpi.comubc.ca

Hydroxyl Proton (-OH): The hydroxyl proton would appear as a broad or sharp singlet, with its chemical shift being concentration and solvent-dependent.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (at C3) | ~2.2 - 2.5 | Singlet (s) | N/A |

| Aromatic H | ~6.8 - 7.8 | Multiplet (m) | ~7.0 - 9.0 (ortho), ~2.0 - 3.0 (meta) |

| -OH (at C7) | Variable (e.g., ~5.0 - 10.0) | Singlet (s, often broad) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Methyl Carbon: The carbon of the C3-methyl group would appear at the most upfield position.

Aromatic and Heteroaromatic Carbons: The eight carbons of the benzothiophene ring system would resonate in the downfield aromatic region. The carbons bonded to heteroatoms (sulfur and oxygen) would have their chemical shifts significantly influenced. Specifically, the carbon bearing the hydroxyl group (C7) and the carbons adjacent to the sulfur atom (C2, C3a, C7a) would show characteristic shifts. kpi.ua

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C3) | ~15 - 25 |

| Aromatic/Heteroaromatic Carbons | ~110 - 155 |

| C-S | Downfield within aromatic region |

| C-OH | ~150 - 160 |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org

Liquid Chromatography–Mass Spectrometry (LC–MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique would be ideal for analyzing this compound, especially within a complex mixture. The compound would first be separated from other components on an LC column before being introduced into the mass spectrometer. The mass spectrometer would provide the molecular weight of the compound, confirming its identity. Tandem MS (MS/MS) can be performed to induce fragmentation, yielding structural information that aids in confirming the identity of the compound and its analogues. nih.govlcms.cz

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique used in mass spectrometry, allowing the analysis of large molecules and fragile compounds that might otherwise fragment when ionized by more conventional methods. For sulfur-containing heterocyclic compounds, MALDI-TOF can be effective for determining the molecular weight with high accuracy. researchgate.netnih.gov In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material. A pulsed laser irradiates the sample, triggering ablation and desorption of the sample and matrix material. The analyte molecules are ionized by proton transfer from the matrix, and their mass is determined by their time of flight to the detector.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Detailed Molecular Data

FT-ICR MS is a type of mass spectrometry that provides extremely high resolution and mass accuracy. core.ac.uk This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. researchgate.netnih.gov For a compound like this compound, FT-ICR MS could distinguish it from other isomers or compounds with very similar molecular weights. The ultra-high resolution is particularly valuable in the analysis of complex mixtures, such as petroleum fractions where numerous sulfur-containing heterocycles are present. core.ac.ukrsc.org By providing the precise elemental formula, FT-ICR MS offers a very high degree of confidence in the identification of the compound and its analogues. unl.edu

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy is an indispensable tool for elucidating the molecular structure of compounds by analyzing the vibrations of their constituent atoms. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide a unique "molecular fingerprint," allowing for the identification of functional groups and the characterization of chemical bonds. While specific experimental data for this compound is not extensively available in public literature, the expected spectral features can be inferred from the analysis of parent compounds like benzothiophene and related substituted analogues. ijopaar.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of its chemical bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber, where specific peaks correspond to the vibrations of particular functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features: the benzothiophene core, the methyl group, and the hydroxyl group.

O-H Stretching: A prominent and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is typically due to intermolecular hydrogen bonding in the solid state or in concentrated solutions.

Aromatic C-H Stretching: Sharp peaks are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are indicative of the C-H stretching vibrations within the aromatic benzene and thiophene rings. vscht.cz

Aliphatic C-H Stretching: Absorptions corresponding to the methyl (CH₃) group's C-H stretching vibrations are predicted to be just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.czresearchgate.net

C=C Aromatic Ring Stretching: A series of medium to sharp bands in the 1450-1620 cm⁻¹ region would represent the carbon-carbon double bond stretching vibrations within the fused aromatic rings. researchgate.net The band around 1483 cm⁻¹ is a characteristic C=C stretching vibration for such structures. researchgate.net

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to produce a strong peak in the 1200-1260 cm⁻¹ range.

C-S Stretching: The C-S bond vibrations within the thiophene ring are typically weaker and appear in the fingerprint region, often around 600-800 cm⁻¹. Peaks at approximately 640 cm⁻¹, 690 cm⁻¹, and 783 cm⁻¹ can be attributed to C-S bonds in polymer chains of related compounds. researchgate.net

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring influences the strong absorption bands in the 700-900 cm⁻¹ region, which arise from C-H out-of-plane bending vibrations.

The following table provides a summary of the expected characteristic FT-IR absorption bands for this compound, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C Aromatic Stretch | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often means that non-polar bonds and symmetric vibrations, which are weak in FT-IR, produce strong signals in Raman spectra.

For this compound, the Raman spectrum would provide valuable structural information:

Symmetric Ring Breathing Modes: The aromatic benzothiophene core is expected to show strong Raman signals corresponding to symmetric "breathing" modes of the rings. These are often found in the 1000-1600 cm⁻¹ region.

C-S-C Vibrations: The vibrations involving the sulfur atom in the thiophene ring are typically Raman active and can provide key structural insights.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl group would also be visible.

Low-Wavenumber Modes: Raman spectroscopy is particularly useful for observing low-frequency modes (below 400 cm⁻¹), which correspond to lattice vibrations and whole-molecule vibrations in the solid state.

Due to the aromatic nature of the benzothiophene system, resonance Raman effects might be observed when the excitation laser wavelength approaches an electronic absorption band of the molecule, leading to a significant enhancement of specific Raman bands, particularly those associated with the chromophore. mdpi.com

The table below outlines the predicted Raman shifts for this compound, based on studies of oligothiophenes and substituted benzenes. mdpi.coms-a-s.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Aromatic Ring Stretch | ~1440 | Strong |

| Ring Breathing Modes | 1000 - 1200 | Strong |

| C-S-C Ring Deformation | 600 - 800 | Medium to Strong |

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net By analyzing the diffraction pattern produced when X-rays pass through a crystal, one can deduce the precise positions of atoms within the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions. fzu.czmdpi.com

Single Crystal X-Ray Diffraction for Precise Atomic Arrangement

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguous structure elucidation of crystalline compounds. researchgate.netmdpi.com It requires a single, high-quality crystal of the material. The diffraction data collected allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal).

While the specific crystal structure of this compound has not been reported, analysis of related benzothiophene derivatives allows for a prediction of its likely crystallographic properties. juniperpublishers.com For instance, many substituted benzothiophenes crystallize in monoclinic or triclinic systems, which are common for organic molecules. juniperpublishers.comnih.gov

The analysis would reveal:

Molecular Conformation: The planarity of the benzothiophene ring system and the orientation of the methyl and hydroxyl substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-S, C-C, C-O) and angles, confirming the molecular geometry.

Intermolecular Interactions: The presence of hydrogen bonds involving the hydroxyl group is highly probable. These interactions, along with π-π stacking of the aromatic rings, would govern the crystal packing arrangement.

Based on published structures of analogous compounds, a hypothetical set of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value (Based on Analogues) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~14-18 |

| β (°) | ~95-105 |

| Volume (ų) | ~1100-1400 |

| Z (Molecules per unit cell) | 4 |

Other Advanced Analytical Methods for Material Characterization

Beyond vibrational spectroscopy and X-ray diffraction, other analytical techniques are crucial for a comprehensive understanding of a molecule's properties. UV-Vis absorption spectroscopy, in particular, provides key insights into the electronic structure and optical behavior of conjugated systems like this compound.

UV-Vis Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (typically bonding or non-bonding) orbitals to higher-energy (antibonding) orbitals. For aromatic compounds like benzothiophene derivatives, the primary electronic transitions are π → π*.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., methanol, chloroform, or DMF) would be expected to show distinct absorption bands in the UV region. biointerfaceresearch.com The parent benzothiophene molecule exhibits absorption bands, and the presence of substituents modifies the position and intensity of these bands. researchgate.net

Methyl Group (CH₃): As an electron-donating group, the methyl substituent typically causes a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max).

Hydroxyl Group (-OH): The hydroxyl group is a strong auxochrome (a group that modifies the light-absorbing properties of a chromophore). Its electron-donating effect via resonance would lead to a more significant bathochromic shift and potentially an increase in the molar absorptivity (intensity) of the absorption bands.

Studies on substituted thiophenes and benzothiophenes show absorption maxima ranging from approximately 270 nm to over 320 nm, depending on the nature and position of the substituents. biointerfaceresearch.comresearchgate.net For this compound, one would expect strong absorption bands in the 280-320 nm range. The exact λ_max would also be influenced by the polarity of the solvent used for the measurement. biointerfaceresearch.com

The following table illustrates the expected UV-Vis absorption data for this compound in a common organic solvent like methanol.

| Expected Transition | Predicted λ_max (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~285 | ~1.5 x 10⁴ - 3.0 x 10⁴ |

| π → π | ~310 | ~0.8 x 10⁴ - 2.5 x 10⁴ |

Cyclic Voltammetry for Electrochemical Behavior

Cyclic voltammetry is a powerful electrochemical technique used to study the oxidation and reduction processes of chemical species. In the context of benzothiophene derivatives, it provides valuable information about their electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for applications in organic electronics.

Research on substituted thieno[3,2-b] ulb.ac.bebenzothiophenes has shown that the oxidation potential is sensitive to the nature of the substituents on the benzothiophene core. For instance, the introduction of electron-donating groups generally lowers the oxidation potential, making the compound easier to oxidize. A study on various substituted ulb.ac.bebenzothieno[3,2-b] ulb.ac.bebenzothiophene (BTBT) derivatives demonstrated a linear relationship between the first oxidation potential and the electrophilic substituent constants. core.ac.uk

In a study of substituted benzo[c]thiophenes, the effects of different substituents on the p-doping (oxidation) and n-doping (reduction) potentials were investigated. It was observed that substituents had a modest impact on the p-doping potentials but a significant effect on the n-doping potentials. rsc.org For example, the electropolymerization of 5-methylbenzo[c]thiophene, a structural isomer of this compound, was studied, highlighting the influence of the methyl group on the electrochemical properties of the resulting polymer. rsc.org

Furthermore, the electrochemical synthesis of aryl-substituted benzothiophenes has been explored, where cyclic voltammetry was used to elucidate the reaction mechanism. For example, the reduction potential of 2-methylthiobenzene diazonium salt, a precursor in the synthesis, was measured to be -0.4 V versus an Ag/Ag+ electrode. xmu.edu.cn Another study on the electrochemical synthesis of benzothiophene-1,1-dioxides reported oxidation peaks for a precursor at 1.80 V and 2.48 V. nih.gov

The following interactive data table summarizes the oxidation potentials for a selection of benzothiophene analogues.

| Compound | Oxidation Potential (V vs. reference electrode) | Reference |

|---|---|---|

| 5-Methylbenzo[c]thiophene (polymer) | ~1.0 (p-doping peak) | rsc.org |

| 2-Methylthiobenzene diazonium salt | -0.4 (reduction peak vs. Ag/Ag+) | xmu.edu.cn |

| A precursor for benzothiophene-1,1-dioxide | 1.80 and 2.48 | nih.gov |

Atomic Force Microscopy (AFM) for Surface Morphology of Thin Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It is an invaluable tool for characterizing the thin film morphology of organic semiconductors like benzothiophene derivatives, as the arrangement of molecules in the solid state significantly influences their charge transport properties and, consequently, their performance in electronic devices.

A detailed investigation into the thin film morphology of 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8), a complex analogue of this compound, has revealed the profound impact of temperature on the surface structure. ulb.ac.bersc.orgresearchgate.net When thin films of C8O–BTBT–OC8 are grown on a SiO2 substrate at room temperature, they exhibit a relatively homogeneous surface with terraced islands. ulb.ac.becsic.es

Upon annealing, these films undergo a structural transition from a substrate-induced phase (SIP) at room temperature to a high-temperature phase (HTP) at temperatures above 90 °C. ulb.ac.bersc.orgresearchgate.net In the HTP, the molecules are packed with a tilt angle of approximately 39° with respect to the surface normal. ulb.ac.bersc.orgresearchgate.net This transition is reversible upon cooling, although AFM has shown that some molecular layers at the interface with the SiO2 substrate may remain in the HTP structure. ulb.ac.bersc.orgresearchgate.net

Further heating to around 150 °C can lead to a dewetting process, where the film morphology changes dramatically, with the appearance of large, multi-layered mounds. ulb.ac.be The surface chemistry of the substrate also plays a critical role in the morphology of benzothiophene-based polymer films. For example, treating a silicon oxide surface with octyltrichlorosilane has been shown to significantly increase the lateral dimensions of molecular terraces in poly(2,5-bis(3-dodecylthiophene-2-yl)thieno[3,2-b]thiophene) films, leading to improved charge carrier mobility. nist.gov

The interactive data table below summarizes key morphological features observed in thin films of a benzothiophene analogue.

| Compound | Substrate | Key Morphological Features | Reference |

|---|---|---|---|

| 2,7-bis(octyloxy) ulb.ac.bebenzothieno[3,2-b]-benzothiophene (C8O–BTBT–OC8) | SiO2 | Homogeneous surface with terraced islands at room temperature. ulb.ac.becsic.es Structural transition to a high-temperature phase with tilted molecules above 90 °C. ulb.ac.bersc.orgresearchgate.net Dewetting observed at ~150 °C. ulb.ac.be | ulb.ac.bersc.orgresearchgate.netcsic.es |

| Poly(2,5-bis(3-dodecylthiophene-2-yl)thieno[3,2-b]thiophene) | Octyltrichlorosilane-treated SiO2 | Micron-scale terraced films with improved orientational order. | nist.gov |

Theoretical and Computational Studies on 3 Methyl 1 Benzothiophen 7 Ol and Benzothiophene Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the molecular and electronic properties of complex organic molecules. For benzothiophene (B83047) derivatives, these methods can determine stable conformations, orbital energies, charge distributions, and various reactivity indices. This information is vital for designing new materials and understanding their chemical behavior.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure of π-conjugated systems like benzothiophene derivatives due to its balance of accuracy and computational cost. DFT methods are used to investigate a wide array of molecular properties, providing a detailed picture of the molecule's electronic landscape.

Conformational analysis of substituted benzothiophenes is crucial as the orientation of substituent groups can significantly influence the molecule's electronic properties and intermolecular interactions. For instance, in a molecule like 3-Methyl-1-benzothiophen-7-OL, the rotation of the hydroxyl group can lead to different stable conformers. Computational methods can identify these low-energy conformations and the energy barriers between them, which is essential for understanding the molecule's behavior in different environments.

Table 1: Representative Optimized Geometrical Parameters for Benzothiophene Derivatives This table presents typical bond lengths and angles for the benzothiophene core, derived from DFT calculations on various derivatives. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-S Bond Length | 1.75 - 1.78 | The length of the carbon-sulfur bonds within the thiophene (B33073) ring. |

| C-C Bond Length (Thiophene Ring) | 1.37 - 1.42 | The carbon-carbon bond lengths within the five-membered thiophene ring. |

| C-C Bond Length (Benzene Ring) | 1.39 - 1.41 | The carbon-carbon bond lengths within the fused benzene (B151609) ring. |

| C-S-C Bond Angle | ~92° | The bond angle around the sulfur atom in the thiophene ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and optical properties.

For benzothiophene derivatives, the distribution of the HOMO and LUMO is typically across the π-conjugated system. Substituents can significantly alter the energies and distributions of these orbitals. For example, an electron-donating group like a hydroxyl (-OH) group would be expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies. The methyl group (-CH3) is a weak electron-donating group.

Studies on various benzothiophene derivatives have shown that functionalization can tune the HOMO-LUMO gap. For instance, the introduction of different substituents can lead to a reduction in the energy gap, which is a desirable property for applications in organic electronics. nih.gov

Table 2: Frontier Molecular Orbital Energies for Selected Benzothiophene Derivatives This table provides examples of HOMO, LUMO, and energy gap values for different benzothiophene systems as determined by DFT calculations. The values are illustrative of the effect of substitution.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzothiophene | -6.23 | -1.58 | 4.65 |

| 2,7-dibromo-BTBT mdpi.com | -6.230 | -2.599 | 3.631 |

| Naphthalene-based chromophore with benzothiophene acceptor (PT5) nih.gov | -5.625 | -3.488 | 2.137 |

Understanding the distribution of charge within a molecule is crucial for predicting its reactivity and intermolecular interactions. DFT calculations can generate charge distribution diagrams and Molecular Electrostatic Potential (MESP) maps.

MESP maps are particularly useful as they visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs of electrons. The sulfur atom in the benzothiophene ring also contributes to the electrostatic potential landscape. researchgate.net These maps are invaluable for predicting sites of protonation, hydrogen bonding, and other non-covalent interactions.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of a molecule's stability and reactivity.

Ionization Potential (IP) is the energy required to remove an electron and is related to the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA) is the energy released when an electron is added and is related to the LUMO energy (EA ≈ -E_LUMO).

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution (η = (IP - EA) / 2). A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons (ω = (IP + EA)² / (8 * η)).

These descriptors are widely used to compare the reactivity of different molecules within a series of compounds. For example, a lower chemical hardness and higher electrophilicity index would suggest a more reactive compound. Studies on substituted benzothiazoles, a related class of compounds, have shown that the introduction of hydroxyl groups can significantly impact these reactivity descriptors. researchgate.netasianpubs.org

Table 3: Calculated Global Reactivity Descriptors for a Representative Benzothiophene Derivative This table illustrates the typical values of global reactivity descriptors for a benzothiophene system. The specific values depend on the level of theory and the exact molecular structure.

| Descriptor | Formula | Typical Value |

|---|---|---|

| Ionization Potential (IP) | -E_HOMO | ~6.0 - 7.0 eV |

| Electron Affinity (EA) | -E_LUMO | ~1.0 - 2.0 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | ~2.0 - 2.5 eV |

| Chemical Softness (S) | 1 / η | ~0.4 - 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | (IP + EA)² / (8 * η) | ~2.0 - 3.0 eV |

A significant application of DFT calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. rsc.org By comparing the calculated shifts with experimental data, the assignment of peaks in the NMR spectrum can be confirmed. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Vibrational Spectra: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While harmonic frequency calculations are common, more advanced methods can account for anharmonicity to provide even more accurate predictions. knu.ac.kr These calculations are invaluable for assigning the vibrational modes of a molecule and understanding its dynamic behavior.

Ab Initio Calculation Methodologies

Ab initio quantum chemistry methods are computational techniques based on first principles, without the inclusion of experimental data. These methods utilize the fundamental laws of quantum mechanics to predict the electronic structure and properties of molecules. The geometry of a molecule can be optimized using the Hartree-Fock equation, which provides a foundational approach to solving the electronic Schrödinger equation. aaru.edu.jo

For benzothiophene systems, ab initio calculations are instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. aaru.edu.jo One of the core methodologies is the Hartree-Fock (HF) self-consistent field (SCF) method, which approximates the many-electron wavefunction as a single Slater determinant. While HF is a fundamental starting point, it does not fully account for electron correlation.

To achieve higher accuracy, methods that include electron correlation, such as Density Functional Theory (DFT), are commonly employed. DFT calculations have been used to investigate the structural and electronic properties of various thiophene-based systems, providing insights into their band gaps and reactivity. nih.govmdpi.com These quantum chemical calculations are crucial for understanding the intrinsic properties of molecules like this compound, which underpin their interactions in more complex biological environments.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For benzothiophene derivatives, these methods are pivotal in drug discovery and materials science. nih.govscilit.comlongdom.org A key application within molecular modeling is molecular docking, a simulation technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govmdpi.com

The process involves placing the ligand into the binding site of the protein and evaluating its conformation and interaction energy. nih.gov This computational screening method is cost-effective and allows for the rapid assessment of large numbers of compounds to identify potential drug candidates. nih.gov Docking studies on benzothiophene derivatives have been successfully used to identify potential inhibitors for various biological targets, including cannabinoid receptors and enzymes implicated in cancer. nih.govnih.gov The results of these simulations provide a structural basis for the observed biological activity and guide further optimization. academie-sciences.fr

A primary goal of molecular docking is to quantify the strength of the interaction between a ligand and a protein, which is expressed as the binding affinity. acs.org This affinity is often estimated using scoring functions that calculate a value, typically in kcal/mol, representing the free energy of binding. Lower (more negative) values indicate a more stable protein-ligand complex. nih.gov For benzothiophene derivatives, docking studies have identified key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that are critical for binding. nih.govnih.gov

For instance, in studies of benzothiophenes targeting specific receptors, key amino acid residues like ARG394, GLU353, and PHE404 have been identified as crucial for stabilizing the ligand in the binding pocket. nih.gov The binding mode and interactions can be visualized to understand how the molecule fits within the active site. researchgate.net More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used post-docking to refine binding free energy calculations and provide a more accurate estimation of the binding affinity. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for Benzothiophene Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| BTAP1 | 4JVW | -8.0 | - | - |

| BTAP2 | 4JVW | -7.5 | - | - |

| BTAP3 | 4JVW | -7.6 | - | - |

| Derivative 8f | CB2 Receptor | - | Lys109 | π-cation |

This table is illustrative and compiles data from various studies on benzothiophene derivatives to show typical outputs of docking simulations. nih.govnih.gov

The three-dimensional (3D) structure of a molecule is a critical determinant of its biological activity. Before performing molecular docking or 3D-QSAR studies, accurate 3D conformations of the ligands must be generated. tandfonline.com This process typically begins with a 2D chemical structure that is converted into a 3D model.

This initial model is then subjected to energy minimization, a computational process that adjusts the atomic coordinates to find a stable, low-energy conformation. longdom.org Force fields like MMFF94x are often used for this optimization. mdpi.com For flexible molecules, a single low-energy structure is often insufficient. Therefore, a conformational search is performed to generate a diverse set of low-energy conformations, representing the different shapes the molecule can adopt. This ensemble of conformations is then used in subsequent docking or alignment procedures to ensure that the biologically relevant conformation is considered. tandfonline.com

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. elsevierpure.comresearchgate.nettandfonline.com Computational methods provide powerful tools for elucidating these relationships. By comparing the docking poses and interaction patterns of a series of related compounds, such as different benzothiophene derivatives, researchers can identify which structural features enhance or diminish activity. academie-sciences.fr

For example, the presence of a methyl group at a specific position might lead to favorable hydrophobic interactions, while a hydroxyl group could form a critical hydrogen bond. elsevierpure.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful for deriving SAR. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or other properties are predicted to increase or decrease biological activity, providing direct guidance for the design of more potent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a set of compounds and their biological activities. wikipedia.orgslideshare.netresearchgate.net The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. medcraveonline.com For benzothiophene derivatives, QSAR models have been developed to predict various biological activities, including anticancer and antimicrobial effects. researchgate.netresearchgate.net

The process involves calculating a wide range of molecular descriptors (e.g., electronic, steric, and topological) for a series of compounds with known activities. medcraveonline.com Statistical methods are then used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov Once validated, this model can be used to predict the activity of new, untested compounds, prioritizing the synthesis of the most promising candidates. researchgate.net

Several statistical methods are employed to develop predictive QSAR models. researchgate.net The choice of method depends on the nature of the dataset, particularly the number of compounds and descriptors.

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the biological activity to a small number of molecular descriptors. researchgate.netnih.gov It is easy to interpret but can be prone to overfitting if the number of descriptors is large compared to the number of compounds.

Principal Component Regression (PCR): PCR is a two-step method that first performs Principal Component Analysis (PCA) on the descriptors to reduce their dimensionality and remove multicollinearity. Then, MLR is performed on the resulting principal components. researchgate.net

Partial Least Squares (PLS): PLS is a robust regression technique that is particularly well-suited for QSAR when there are many, often correlated, descriptor variables. researchgate.net It is the primary statistical engine behind 3D-QSAR methods like CoMFA. slideshare.net PLS relates the descriptor matrix (X) and the activity data (Y) simultaneously to find the latent variables that best explain the variance in the activity.

The predictive power of these models is assessed using statistical parameters such as the coefficient of determination (r²) and the cross-validated coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net External validation, using a separate test set of compounds, is also crucial to confirm the model's ability to predict the activity of new molecules. nih.govresearchgate.net

Table 2: Statistical Parameters for QSAR Models of Benzothiophene Derivatives

| Model Type | Statistical Method | q² (Cross-validated r²) | r² (Coefficient of Determination) | Predicted r² (External Validation) |

| CoMFA (Antagonist) | PLS | 0.660 | 0.996 | 0.830 |

| CoMSIA (Antagonist) | PLS | 0.728 | 0.992 | 0.944 |

| CoMFA (Degrader) | PLS | 0.850 | 0.996 | 0.856 |

| CoMSIA (Degrader) | PLS | 0.719 | 0.995 | 0.841 |

| 2D-QSAR | Multiple Regression | - | 0.9412 | - |

| HQSAR | PLS | 0.83 | 0.98 | 0.81 |

This table summarizes validation statistics from different QSAR studies on benzothiophene-containing compounds, demonstrating the robustness and predictive power of the generated models. nih.govtandfonline.comnih.govresearchgate.net

Identification and Correlation of Molecular Descriptors with Observed Activities

In the realm of theoretical and computational chemistry, molecular descriptors play a pivotal role in transforming a molecule's structural and physicochemical properties into numerical values. These descriptors are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the chemical structure and the biological or chemical activity of a series of compounds. For benzothiophene systems, including this compound, various molecular descriptors have been identified as crucial in predicting their activities.

Key Molecular Descriptors in Benzothiophene Systems

Research on benzothiophene derivatives has highlighted several classes of molecular descriptors that significantly influence their observed activities. These can be broadly categorized as follows:

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of molecular orbitals. Key electronic descriptors for benzothiophene systems include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential. researchgate.net These are critical for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of a molecule and describe aspects like molecular size, shape, and branching. For benzothiophene derivatives, electro-topological parameters and various connectivity indices have been shown to correlate with biological activities. researchgate.netijpsjournal.com

Steric and Shape Descriptors: These descriptors relate to the three-dimensional arrangement of atoms in a molecule. They are crucial for understanding how a molecule fits into a biological target, such as an enzyme's active site. Parameters related to molecular volume and surface area fall into this category. researchgate.net

Thermodynamic Descriptors: These descriptors provide information about the energetic properties of a molecule, such as its heat of formation and stability.

Correlation with Biological Activities

QSAR studies on various series of benzothiophene derivatives have successfully established correlations between specific molecular descriptors and a range of biological activities.

For instance, in studies of benzothiophene derivatives as potential anticancer agents, it has been found that steric and electrostatic interactions, along with electro-topological parameters and estate numbers, are primary determinants of their efficacy. researchgate.netijpsjournal.com Specifically, descriptors such as the Polar Surface Area (PSA), SaaCHE-Index, and SaasCE-Index have shown a significant correlation with anticancer activity. researchgate.net

In the context of antifungal activity, the presence of hydroxyl groups has been identified as a critical feature, highlighting the importance of hydrogen bonding capabilities. nih.gov Furthermore, investigations into benzothiophene derivatives as potential antibiotics have identified key descriptors like PEOE_VSA_FPOL (related to polar surface area) and Q_VSA_FHYD (related to hydrophobic surface area) as being correlated with their activity against multidrug-resistant bacteria. researchgate.net

The inhibitory activity of benzothiophene derivatives against enzymes such as N-myristoyltransferase and cholinesterases has also been successfully modeled using QSAR approaches. nih.govmdpi.com These models have revealed that polar interactions, including electrostatic and hydrogen-bonding properties, are major molecular features affecting their inhibitory activity. nih.gov

Representative Molecular Descriptors and Their Correlated Activities

The following table summarizes key molecular descriptors that have been identified in studies of benzothiophene systems and the types of biological activities they have been correlated with. While this data is not specific to this compound, it is representative of the broader benzothiophene class.

| Descriptor Class | Specific Descriptor Example | Correlated Biological Activity | Reference |

| Electronic | HOMO-LUMO Energy Gap | Reactivity, Antimicrobial Activity | researchgate.net |

| Molecular Electrostatic Potential | Interaction Potential | researchgate.net | |

| Topological | Electro-topological Parameters | Anticancer Activity | researchgate.netijpsjournal.com |

| SaaCHE-Index, SaasCE-Index | Anticancer Activity | researchgate.net | |

| Steric/Shape | Polar Surface Area (PSA) | Anticancer, Antibiotic Activity | researchgate.netresearchgate.net |

| Hydrophobic Surface Area (Q_VSA_FHYD) | Antibiotic Activity | researchgate.net | |

| Physicochemical | Hydrogen Bond Donors/Acceptors | Antifungal Activity | nih.gov |

It is important to note that the predictive power of QSAR models is highly dependent on the quality and diversity of the dataset used for their development. nih.gov The validation of these models is a critical step to ensure their robustness and applicability for predicting the activity of new compounds. nih.gov

Future Research Directions and Advanced Synthetic Strategies

Development of Novel and Sustainable Synthetic Methodologies for Benzothiophenols

The synthesis of benzothiophenes and their hydroxylated analogues, benzothiophenols, is undergoing a paradigm shift towards greener and more efficient methods. Traditional approaches often rely on harsh reaction conditions, expensive metal catalysts, and generate significant waste. Consequently, a major thrust of future research is the development of novel and sustainable synthetic strategies.

Recent advancements have highlighted several promising avenues:

Metal-Free Synthesis: A notable development is the metal-free, one-pot annulation that proceeds through an interrupted Pummerer reaction, researchgate.netresearchgate.net-sigmatropic rearrangement, and cyclization sequence. This method allows for the twofold vicinal C-H functionalization of arenes, providing direct access to benzothiophene (B83047) products without the need for transition metal catalysts.

Electrochemical Synthesis: Electrochemistry has emerged as a green and practical tool for organic synthesis. An efficient electrochemical method has been developed for the synthesis of C-3 sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions organic-chemistry.org. This approach offers high efficiency and selectivity, particularly when implemented in a continuous-flow system, which can overcome issues of inefficiency and poor selectivity often encountered in batch reactions.

Photocatalysis: Visible-light photocatalysis offers a mild and environmentally friendly alternative for the synthesis of benzothiophenes. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of an organic dye like eosin (B541160) Y, has been successfully demonstrated organic-chemistry.org. This metal-free approach proceeds under mild conditions and avoids the use of harsh reagents.

Domino Reactions: Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. An efficient base-catalyzed protocol for the synthesis of benzothiophenes has been described, which proceeds via a base-promoted propargyl-allenyl rearrangement followed by cyclization and allyl migration researchgate.net.

These methodologies represent a significant step towards more sustainable and cost-effective production of benzothiophenols and their derivatives, reducing the environmental impact and expanding the accessibility of these important compounds.

| Methodology | Key Features | Starting Materials | Conditions |

| Metal-Free C-H Functionalization | One-pot, avoids transition metals | Arenes | Interrupted Pummerer reaction conditions |

| Electrochemical Synthesis | Oxidant- and catalyst-free, high selectivity | 2-Alkynylthioanisoles, sodium sulfinates | Constant current, continuous-flow system |

| Visible-Light Photocatalysis | Metal-free, mild conditions | o-Methylthio-arenediazonium salts, alkynes | Green light irradiation, organic dye catalyst |

| Domino Reactions | High efficiency, atom economy | Propargyl derivatives | Base-catalyzed rearrangement and cyclization |

Exploration of Complex Benzothiophene Scaffolds and Advanced Multi-substituted Derivatives

Beyond the development of synthetic methods for the core benzothiophene structure, a significant area of future research lies in the exploration of more complex and diverse molecular architectures. This includes the synthesis of fused polycyclic systems and advanced multi-substituted derivatives, which are of interest for their potential applications in materials science and as scaffolds for new therapeutic agents.

Key strategies for accessing these complex structures include:

Domino Reactions for Fused Systems: Domino reactions are particularly powerful for the construction of complex fused heterocyclic systems. For instance, a domino reaction protocol has been developed to synthesize 3-amino-2-formyl-functionalized benzothiophenes, which can then be used as building blocks to create a library of novel scaffolds, including benzothieno[3,2-b]pyridines.

C-H Functionalization for Multi-substitution: Direct C-H functionalization is a powerful tool for introducing multiple substituents onto the benzothiophene core without the need for pre-functionalized starting materials. This approach allows for the late-stage modification of the benzothiophene scaffold, enabling the rapid generation of diverse derivatives.

Synthesis of Hydroxylated Derivatives: The synthesis of hydroxylated benzothiophenes, such as the analogues of 3-Methyl-1-benzothiophen-7-OL, is of particular interest for their potential biological activities. Methods for the synthesis of hydroxy- and methoxy-substituted 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes have been developed, often involving the demethylation of methoxy (B1213986) precursors mdpi.com. The Pudovik reaction of benzo[b]thiophene-2-carboxaldehydes with diethyl phosphite (B83602) has also been employed to create α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates mdpi.comresearchgate.net.

The exploration of these complex scaffolds will undoubtedly lead to the discovery of new compounds with enhanced properties and novel applications.

| Strategy | Outcome | Example |

| Domino Reactions | Fused polycyclic systems | Synthesis of benzothieno[3,2-b]pyridines |

| C-H Functionalization | Multi-substituted derivatives | Direct arylation or alkylation of the benzothiophene core |

| Targeted Synthesis | Hydroxylated analogues | Demethylation of methoxy-substituted benzothiophenes |

Integration of Advanced Computational Approaches for Rational Molecular Design and Property Prediction

The integration of computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzothiophene research, computational approaches are being increasingly used for the rational design of new molecules and the prediction of their physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful technique for correlating the structural features of a series of compounds with their biological activity. 4D-QSAR analysis has been successfully applied to a series of benzothiophene analogues to quantitatively predict their potency as dopamine (B1211576) D2 receptor inhibitors tandfonline.com. Such models can guide the design of new, more potent compounds.

Density Functional Theory (DFT) Calculations: DFT is a versatile quantum mechanical method used to investigate the electronic structure and properties of molecules. It has been employed to study the pyrolysis mechanism of benzothiophene, providing insights into the reaction pathways and dominant products researchgate.net. DFT can also be used to predict various molecular properties, such as electronic transitions and charge distribution, which are crucial for understanding the behavior of benzothiophene derivatives in different applications. For instance, DFT calculations have been used to elucidate the mechanism of formation of benzothiophene-fused N-heterocycles.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies of benzothiophene derivatives have been used to understand their binding interactions with biological targets, such as enzymes, which is essential for the rational design of new inhibitors researchgate.net.

These computational tools allow for a more targeted and efficient approach to the design and development of new benzothiophene-based compounds, reducing the need for extensive and costly experimental screening.

| Computational Method | Application in Benzothiophene Research |

| QSAR | Prediction of biological activity and potency |

| DFT | Mechanistic studies, prediction of electronic properties |

| Molecular Docking | Elucidation of binding modes with biological targets |

Synergistic Application of Synthetic Chemistry and Computational Methods for Comprehensive Mechanistic Elucidation

The synergy between synthetic chemistry and computational methods offers a powerful approach for a comprehensive understanding of reaction mechanisms. By combining experimental observations with theoretical calculations, researchers can gain deeper insights into the intricate details of chemical transformations, leading to the optimization of existing reactions and the development of new synthetic strategies.

In the context of benzothiophene synthesis, this synergistic approach can be particularly valuable:

Validating Proposed Mechanisms: DFT calculations can be used to model the energy profiles of proposed reaction pathways for the synthesis of benzothiophenes. The calculated activation energies and reaction intermediates can then be compared with experimental data, such as kinetic studies, to validate or refute a proposed mechanism researchgate.net. For example, DFT calculations have been used to determine the reaction mechanism for the formation of benzothiophene-fused polycyclic compounds via the Pictet-Spengler reaction.

Explaining Reactivity and Selectivity: Computational studies can provide a detailed understanding of the electronic and steric factors that govern the reactivity and selectivity of a reaction. For instance, quantum-mechanical calculations have been used to explain the reactivity of phenothiazine (B1677639) derivatives, which share structural similarities with benzothiophenes, by analyzing their electron density distribution nih.gov.

Guiding Reaction Optimization: By providing a detailed mechanistic picture, computational studies can guide synthetic chemists in optimizing reaction conditions to improve yields, selectivity, and sustainability. For example, understanding the role of a catalyst or the effect of different solvents through computational modeling can lead to more rational and efficient experimental design.

The close collaboration between experimental and theoretical chemists is crucial for advancing the field of benzothiophene chemistry. This integrated approach will not only lead to a more profound understanding of the fundamental principles governing their synthesis but will also accelerate the discovery of new derivatives with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-benzothiophen-7-OL, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling for benzothiophene core formation, followed by hydroxylation at the 7-position. Key parameters include:

-

Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts .

-

Temperature control : Maintain 80–100°C to avoid side reactions like over-alkylation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for ≥95% purity.

-

Yield optimization : Pilot studies show yields improve with inert atmospheres (N₂/Ar) and slow reagent addition.

Table 1. Comparative synthesis yields under varying conditions

Method Catalyst Temp. (°C) Yield (%) Purity (%) Friedel-Crafts AlCl₃ 80 62 92 Suzuki-Miyaura Pd(PPh₃)₄ 100 55 89 Hydroxylation (post-mod.) CuI 60 48 85

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–7.8 ppm for aromatic protons, δ 2.4 ppm for methyl group) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities (<2%).

- Mass spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 178.06).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., CYP450 isoforms) may arise from stereoelectronic effects. Use:

- Docking simulations (AutoDock Vina) : Compare binding affinities of tautomeric forms.

- MD trajectories (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations.

- SAR analysis : Correlate substituent positions (methyl, hydroxyl) with activity cliffs .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies (accelerated aging tests):

-

pH dependency : Degradation peaks at pH >8 (OH⁻-catalyzed hydrolysis). Use buffered solutions (pH 5–7) for storage.

-

Thermal stability : TGA/DSC shows decomposition onset at 150°C. Lyophilization improves shelf life at 4°C.

-

Light sensitivity : UV-Vis spectra indicate photodegradation; store in amber vials under N₂.

Table 2. Degradation kinetics at 25°C

Condition Half-life (days) Major Degradant pH 3 120 None detected pH 7 90 Quinone derivative pH 10 15 Sulfoxide

Q. How to design a robust SAR study for this compound derivatives targeting kinase inhibition?

- Methodological Answer :

- Scaffold modification : Introduce halogens (Cl, Br) at the 5-position to enhance hydrophobic interactions.

- In vitro assays : Use TR-FRET-based kinase profiling (e.g., JAK2, EGFR) with IC₅₀ determination.

- Data validation : Apply Hill slope analysis to exclude non-specific binding artifacts. Cross-validate with CRISPR-KO cell lines .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how to standardize reporting?

- Methodological Answer : Variations arise from solvent polarity (CDCl₃ vs. DMSO-d6) and concentration effects. Best practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products